molecular formula C12H11F3N4O B1416835 N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine CAS No. 1019075-45-6

N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine

Cat. No. B1416835
M. Wt: 284.24 g/mol
InChI Key: BCPJIJAWQBVCDI-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine” is a complex organic compound. It is a derivative of pyrimidinamine . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reaction with Nucleophilic Reagents : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives, including 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, through treatment with reagents like hydroxylamine hydrochloride, suggesting potential applications in synthetic chemistry (Harb et al., 1989).

  • Regioselectivity in Synthesis : Research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from specific reactions reveals insights into regioselectivity, which is crucial for producing specific chemical structures (Martins et al., 2012).

Chemical Properties and Applications

  • Molecular Structure Analysis : Studying the molecular structure of related compounds, such as (3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one, offers insights into hydrogen bonding and molecular interactions, which can inform applications in molecular design and material science (Quiroga et al., 2010).

  • Coordination Chemistry and Magnetic Studies : The study of ligands like PyPzOAP in coordination with metals such as copper and nickel highlights their potential in developing magnetic materials and studying intramolecular interactions (Mandal et al., 2011).

  • Antimicrobial and Antifungal Activities : Research on pyrazole derivatives demonstrates significant potential for antimicrobial and antifungal activities. This suggests their utility in developing new pharmaceutical agents or bioactive materials (Titi et al., 2020).

  • Electroluminescence in OLEDs : The development of iridium(III) complexes using pyrazol-pyridine ligands for OLEDs demonstrates the potential of these compounds in advanced lighting and display technologies (Tang et al., 2014).

  • Antioxidant Properties : Some pyrazole derivatives show notable antioxidant properties, which can be important in medical research, particularly in the development of treatments for oxidative stress-related diseases (Bonacorso et al., 2015).

  • Application in Coordination Complexes : Pyrazole-acetamide derivatives used in coordination complexes with metals like Co(II) and Cu(II) have been studied for their antioxidant activities, highlighting potential applications in both chemistry and biochemistry (Chkirate et al., 2019).

properties

IUPAC Name

(NE)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPJIJAWQBVCDI-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
Reactant of Route 3
Reactant of Route 3
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
Reactant of Route 4
Reactant of Route 4
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
Reactant of Route 5
Reactant of Route 5
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
Reactant of Route 6
Reactant of Route 6
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.